molecular formula C17H20ClNO4 B6506707 2-(4-chlorophenoxy)-N-[3-(furan-3-yl)-3-hydroxypropyl]-2-methylpropanamide CAS No. 1428378-05-5

2-(4-chlorophenoxy)-N-[3-(furan-3-yl)-3-hydroxypropyl]-2-methylpropanamide

Cat. No. B6506707
CAS RN: 1428378-05-5
M. Wt: 337.8 g/mol
InChI Key: BUXMDJNZDHYCGS-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenoxy)-N-[3-(furan-3-yl)-3-hydroxypropyl]-2-methylpropanamide” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered ring structure containing oxygen . It also contains a chlorophenoxy group, which is commonly found in various herbicides .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The furan ring and the chlorophenoxy group would contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and oxidation . Chlorophenoxy compounds, on the other hand, are often resistant to degradation and can persist in the environment .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Mechanism of Action

Target of Action

The compound 2-(4-chlorophenoxy)-N-[3-(furan-3-yl)-3-hydroxypropyl]-2-methylpropanamide is structurally similar to known COX-2 inhibitors . COX-2, or Cyclooxygenase-2, is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

The compound likely interacts with COX-2, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The exact interaction between the compound and COX-2 requires further investigation.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting COX-2, the compound prevents the formation of pro-inflammatory prostaglandins from arachidonic acid . This results in a decrease in inflammation and pain.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(furan-3-yl)-3-hydroxypropyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO4/c1-17(2,23-14-5-3-13(18)4-6-14)16(21)19-9-7-15(20)12-8-10-22-11-12/h3-6,8,10-11,15,20H,7,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXMDJNZDHYCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCC(C1=COC=C1)O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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